2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Addition: It can also undergo addition reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile has various applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be employed in studies investigating cellular processes and molecular interactions.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile include other quinazoline derivatives, such as:
- 2-(2-(Dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide
- N-(2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide
These compounds share a quinazoline core but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The unique combination of substituents in this compound may confer specific advantages, such as enhanced potency or selectivity for certain biological targets .
Biological Activity
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline derivatives, including this compound, are recognized for a variety of bioactivities such as anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's chemical formula is C20H20N4O2S, and it features a quinazoline core with a dimethoxyphenethyl amine substituent. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to various biological effects, including:
- Inhibition of cancer cell proliferation : The compound has shown promise in reducing the growth of cancer cells.
- Anti-inflammatory effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focusing on substituted quinazolines demonstrated their effectiveness against breast cancer cells through molecular docking studies and cytotoxicity assays using the MTT method. The results highlighted that these compounds could inhibit cell proliferation effectively compared to standard treatments .
Antimicrobial Properties
Quinazoline derivatives have also been evaluated for their antimicrobial activities. A comparative study showed that certain derivatives exhibited moderate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazoline structures demonstrated inhibition zones ranging from 10 mm to 15 mm against various bacterial strains, indicating their potential as antimicrobial agents .
Antioxidant Activity
The antioxidant properties of quinazoline compounds have been assessed using various assays such as DPPH and ABTS. The presence of hydroxyl groups in the structure significantly enhances antioxidant activity, suggesting that modifications to the compound could improve its efficacy in scavenging free radicals .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Study : A study involving molecular docking analysis revealed that the compound could effectively bind to targets associated with breast cancer proliferation, resulting in significant cytotoxic effects against MCF-7 cells .
- Antimicrobial Assessment : In a series of experiments assessing antimicrobial efficacy, several quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones comparable to standard antibiotics .
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-8-7-14(13-18(17)26-2)9-11-22-19-15-5-3-4-6-16(15)23-20(24-19)27-12-10-21/h3-8,13H,9,11-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUWMQFRQHJSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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